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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and troubleshooting potential off-target effects of

TYRA-200, an investigational, orally bioavailable inhibitor of Fibroblast Growth Factor

Receptors (FGFR) 1, 2, and 3.[1] TYRA-200 is designed to be highly selective, but like all

kinase inhibitors, it can interact with other kinases, leading to off-target effects. This guide

offers FAQs and troubleshooting advice for researchers encountering unexpected results in

their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases of TYRA-200?

A1: Preclinical data from a KINOMEscan screen has demonstrated that TYRA-200 is a highly

selective inhibitor of FGFR1, 2, and 3, while largely sparing FGFR4. The most significant off-

target kinase identified in this screen is Glycogen Synthase Kinase 3 alpha (GSK3α).

Q2: What are the potential class-effects of FGFR inhibitors that I should be aware of when

using TYRA-200?

A2: As a member of the FGFR inhibitor class, TYRA-200 may exhibit off-target effects common

to this group of molecules. These are often related to the inhibition of FGFR signaling in healthy

tissues. Researchers should be aware of the following potential effects observed in preclinical

and clinical studies of other FGFR inhibitors:
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Hyperphosphatemia: Increased phosphate levels in the blood, primarily linked to the

inhibition of FGFR1.[2][3][4]

Mucositis and Stomatitis: Inflammation and ulceration of the mucous membranes,

particularly in the mouth.

Skin and Nail Toxicities: Dry skin, hand-foot syndrome, and changes to the nails.

Ocular (Eye) Toxicities: Dry eyes, blurred vision, and, in rare cases, more severe ocular

events.

Gastrointestinal Effects: Diarrhea has been associated with the inhibition of FGFR4. Given

TYRA-200's selectivity for FGFR1-3 over FGFR4, this may be less of a concern.

Q3: My cells are showing a phenotype that I can't explain by the inhibition of FGFR1, 2, or 3.

What could be the cause?

A3: If you observe an unexpected phenotype, consider the following possibilities:

Off-target inhibition of GSK3α: As identified in the KINOMEscan panel, TYRA-200 can inhibit

GSK3α. This kinase is involved in numerous cellular processes, including metabolism,

apoptosis, and cell cycle regulation. Inhibition of GSK3α could lead to a variety of cellular

effects.

Inhibition of a low-potency off-target kinase: While the KINOMEscan provides a broad

overview, it's possible that at higher concentrations, TYRA-200 could inhibit other kinases

not identified as high-affinity targets.

Downstream effects of FGFR inhibition: The FGFR signaling pathway is complex with

extensive crosstalk with other pathways. The observed phenotype could be an indirect

consequence of on-target FGFR inhibition.

Cell line-specific effects: The genetic and proteomic background of your specific cell line

could influence its response to TYRA-200.
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Issue 1: Unexpected Cell Viability or Proliferation
Results
If you observe unexpected changes in cell viability or proliferation in your experiments, consult

the following troubleshooting steps.

Potential Cause Troubleshooting Steps

Off-target kinase inhibition

1. Titrate TYRA-200 concentration: Use the

lowest effective concentration to minimize off-

target effects. 2. Consult the kinase selectivity

data: Determine if known off-target kinases

(e.g., GSK3α) could explain the observed

phenotype. 3. Use a more selective FGFR

inhibitor (if available) as a control: This can help

differentiate between on-target and off-target

effects.

Cell line-specific sensitivity

1. Test in multiple cell lines: Confirm the effect is

not unique to a single cell line. 2. Characterize

your cell line: Ensure the expression and

mutation status of FGFRs and potential off-

target kinases are known.

Experimental artifact

1. Review experimental protocol: Ensure

consistency in cell seeding density, treatment

duration, and assay conditions. 2. Confirm with

an alternative viability assay: Use a different

method (e.g., MTT assay) to validate your

findings from a CellTiter-Glo assay.

Quantitative Data Summary
The following tables summarize the known kinase selectivity profile of TYRA-200.

Table 1: Enzymatic Inhibition of FGFR Family Kinases by TYRA-200
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Kinase IC50 (nM) Fold Selectivity vs. FGFR2

FGFR1 1.8 3.8x

FGFR2 0.47 1.0x

FGFR3 0.66 1.4x

FGFR4 30.5 65x

Data from a poster by Tyra

Biosciences, Inc.

Table 2: Known Off-Target Kinase Inhibition by TYRA-200

Off-Target Kinase IC50 (nM) Fold Selectivity vs. FGFR2

GSK3α 35.6 76x

Data from a poster by Tyra

Biosciences, Inc.

Table 3: Cellular IC50 Values of TYRA-200 in Ba/F3 Cells

Cell Line IC50 (nM)

Ba/F3 FGFR2 WT 3.0 - 27

Ba/F3 FGFR2 various mutants 3.0 - 27

Data from a BioWorld article.

Experimental Protocols
KINOMEscan™ Assay for Kinase Selectivity Profiling
The kinase selectivity of TYRA-200 was determined using the KINOMEscan™ platform. This is

a competition-based binding assay that quantifies the ability of a compound to displace a ligand

from the active site of a kinase.
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Methodology Outline:

Assay Principle: The assay measures the binding of a test compound to a panel of DNA-

tagged kinases. An immobilized, active-site directed ligand is used as a competitor.

Procedure: The DNA-tagged kinases are incubated with the immobilized ligand and the test

compound (TYRA-200).

Detection: The amount of kinase bound to the solid support is measured using quantitative

PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition

by the test compound.

Data Analysis: The results are typically reported as the dissociation constant (Kd) or as a

percentage of control, which can be used to determine IC50 values.

KINOMEscan Assay Principle

Detection

DNA-tagged Kinase Immobilized Ligand

Competes for
binding Solid SupportAttached toTYRA-200
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Measures amount of
bound kinase

Click to download full resolution via product page

Caption: KINOMEscan experimental workflow.

CellTiter-Glo® Luminescent Cell Viability Assay
Cell viability and proliferation are often assessed using the CellTiter-Glo® assay, which

measures the amount of ATP present, an indicator of metabolically active cells.

Methodology Outline:

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of TYRA-200 or a

vehicle control for a specified duration (e.g., 72-120 hours).

Reagent Addition: A single reagent, CellTiter-Glo® Reagent, is added directly to the cell

culture wells. This reagent lyses the cells and contains luciferase and its substrate.

Signal Generation: In the presence of ATP from viable cells, the luciferase enzyme catalyzes

the conversion of the substrate into a luminescent signal.

Luminescence Measurement: The luminescent signal is measured using a luminometer. The

signal intensity is directly proportional to the number of viable cells.
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Caption: CellTiter-Glo® assay workflow.

Signaling Pathway Considerations
Unexpected experimental outcomes may arise from the complex interplay of signaling

pathways. The diagram below illustrates the primary on-target FGFR pathway and a key known

off-target, GSK3α, which is involved in the Wnt/β-catenin pathway.
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On-Target Pathway: FGFR Signaling

Potential Off-Target Pathway: Wnt/β-catenin
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Caption: On-target and potential off-target signaling pathways of TYRA-200.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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